molecular formula C7H16Cl2N6 B2568667 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride CAS No. 2193059-22-0

1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B2568667
CAS No.: 2193059-22-0
M. Wt: 255.15
InChI Key: AIFUSBHUDRYGMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as microwave irradiation, to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole or piperidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Additionally, it is used as a building block for the construction of bioactive triazole-fused heterocycles. In material science, it is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

1-(5-Amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 5-amino-1H-1,2,4-triazole-3-carbohydrazide

Properties

IUPAC Name

1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6.2ClH/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7;;/h5H,1-4,8H2,(H3,9,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUSBHUDRYGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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